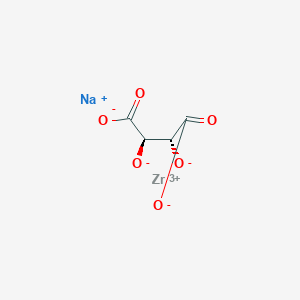
(R-(R*,R*))-Tartaric acid, sodium zirconium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,R*))-Tartaric acid, sodium zirconium salt is a complex compound that combines tartaric acid with sodium and zirconium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. When combined with sodium and zirconium, it forms a unique compound with distinct properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, sodium zirconium salt typically involves the reaction of tartaric acid with sodium hydroxide to form sodium tartrate. This intermediate is then reacted with zirconium chloride to form the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and techniques ensures the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, sodium zirconium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.
科学的研究の応用
Chemistry
In chemistry, (R-(R*,R*))-Tartaric acid, sodium zirconium salt is used as a catalyst in various organic reactions. Its unique properties make it suitable for promoting reactions such as polymerization and hydrogenation.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as ceramics and coatings
作用機序
The mechanism of action of (R-(R*,R*))-Tartaric acid, sodium zirconium salt involves its interaction with various molecular targets. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reaction intermediates. In biological systems, it can form complexes with proteins and other biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
Zirconium tetrachloride: A common zirconium compound used in catalysis.
Sodium tartrate: A related compound that lacks the zirconium component.
Tartaric acid: The parent compound of (R-(R*,R*))-Tartaric acid, sodium zirconium salt.
Uniqueness
This compound is unique due to its combination of tartaric acid, sodium, and zirconium. This combination imparts distinct properties, such as enhanced stability and catalytic activity, making it suitable for a wide range of applications.
特性
CAS番号 |
94536-69-3 |
|---|---|
分子式 |
C4H2NaO6Zr |
分子量 |
260.27 g/mol |
IUPAC名 |
sodium;(2R,3R)-2,3-dioxidobutanedioate;zirconium(3+) |
InChI |
InChI=1S/C4H4O6.Na.Zr/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+1;+3/p-2/t1-,2-;;/m1../s1 |
InChIキー |
PHBHZGAMYGMKPL-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
正規SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


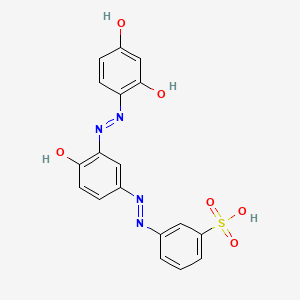
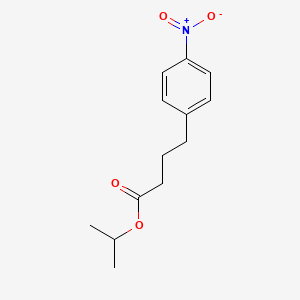

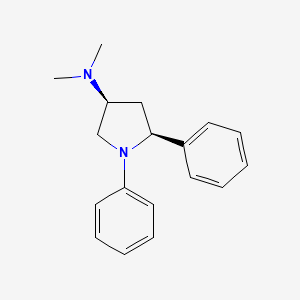
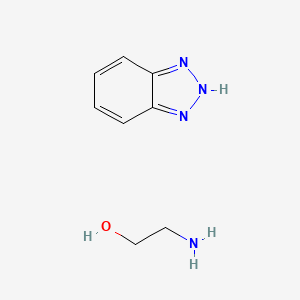
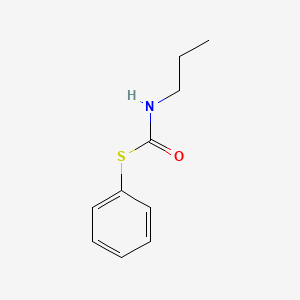
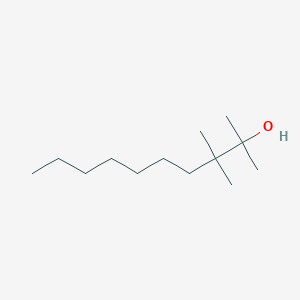

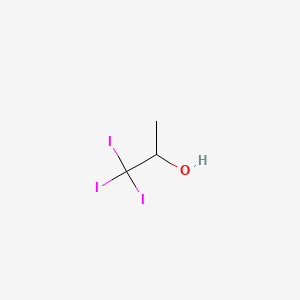
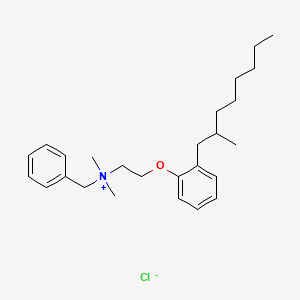
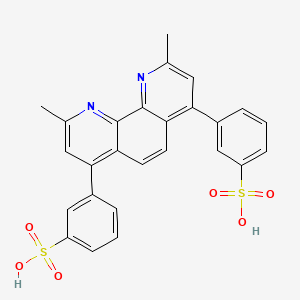
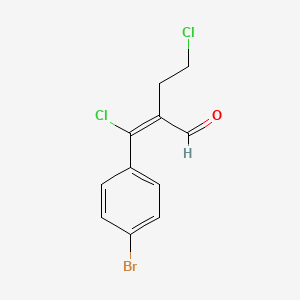
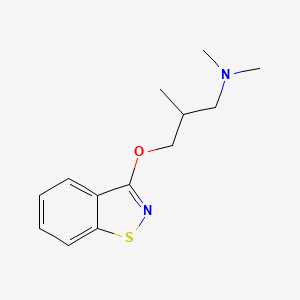
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
